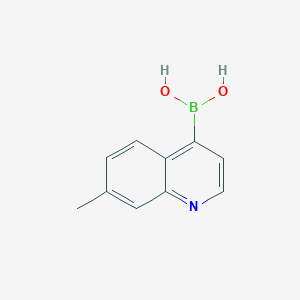
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl-: is a complex organic compound with a unique structure that includes a pyridine ring, multiple methyl groups, and a butyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Tetramethylpyridine: A simpler compound with four methyl groups attached to the pyridine ring.
N-benzyl-N-methylglycyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research .
Propiedades
Número CAS |
53725-50-1 |
|---|---|
Fórmula molecular |
C23H36N2O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]-1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C23H36N2O/c1-7-8-12-20-15-22(2,3)25(23(4,5)16-20)21(26)18-24(6)17-19-13-10-9-11-14-19/h9-11,13-15H,7-8,12,16-18H2,1-6H3 |
Clave InChI |
JIOPMQJPYHJGJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(N(C(C1)(C)C)C(=O)CN(C)CC2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13930715.png)



![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)





![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
